2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole
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Overview
Description
2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole is a chemical compound with the molecular formula C20H15ClN2O2S and a molecular weight of 382.86 g/mol . This compound belongs to the benzimidazole class, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit antimicrobial, antiviral, and trypanocidal properties, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Preparation Methods
The synthesis of 2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole typically involves the reaction of 2-benzyl-1H-benzimidazole with 4-chlorobenzenesulfonyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.
Chemical Reactions Analysis
2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the benzyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Scientific Research Applications
2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections, cancer, and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Comparison with Similar Compounds
2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole can be compared with other similar compounds such as:
4-[(4-chlorophenyl)sulfonyl]benzoic acid: This compound has a similar sulfonyl group but is based on a benzoic acid structure.
The uniqueness of this compound lies in its benzimidazole core, which imparts distinct biological activities and makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzyl-1-(4-chlorophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c21-16-10-12-17(13-11-16)26(24,25)23-19-9-5-4-8-18(19)22-20(23)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQLCQPXWGGGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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